molecular formula C22H19N3O3 B4700183 3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No. B4700183
M. Wt: 373.4 g/mol
InChI Key: FBFSJTNFGPYFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is known to possess a unique structure that makes it a promising candidate for the development of novel drugs that can target specific biological pathways.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is not fully understood. However, it is known to act as an inhibitor of various biological targets, including kinases, enzymes, and receptors. By inhibiting these targets, this compound can interfere with the biological pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide are still being studied. However, it has been shown to exhibit activity against a range of biological targets, which suggests that it may have a broad range of effects on the body. Some of the potential effects of this compound include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its unique structure, which makes it a promising candidate for the development of novel drugs. Additionally, this compound has been shown to exhibit activity against a range of biological targets, which makes it a versatile tool for studying various biological pathways. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on biological systems and to design experiments that can effectively study its activity.

Future Directions

There are many future directions for the study of 3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One possible direction is the development of drugs that are based on this compound. By modifying its structure, it may be possible to create drugs that are more effective and have fewer side effects than existing treatments. Another direction is the study of the compound's mechanism of action. By understanding how it interacts with biological targets, it may be possible to design more effective drugs that can target specific pathways. Finally, the compound's potential applications in the treatment of various diseases, such as cancer and inflammation, should be further explored.

Scientific Research Applications

The unique structure of 3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide makes it a promising candidate for the development of drugs that can target specific biological pathways. This compound has been shown to exhibit activity against a range of biological targets, including kinases, enzymes, and receptors. As such, it has the potential to be used in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

3-ethoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-2-27-18-6-3-5-17(13-18)21(26)24-14-15-8-10-16(11-9-15)22-25-20-19(28-22)7-4-12-23-20/h3-13H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFSJTNFGPYFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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